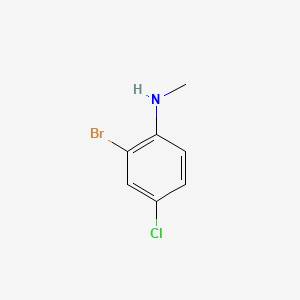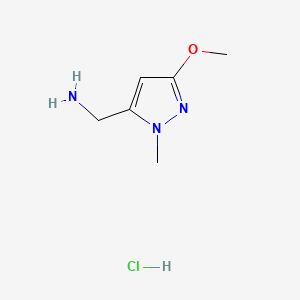
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride typically involves the reaction of indole with a suitable ketone, followed by the introduction of an ethylamino group. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
化学反応の分析
Types of Reactions
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a stimulant or therapeutic agent.
Medicine: The compound is explored for its potential use in treating various medical conditions, such as neurological disorders.
Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to affect neurotransmitter systems, including dopamine and serotonin, which can lead to its stimulant effects. The specific pathways and targets can vary depending on the concentration and context of its use.
類似化合物との比較
Similar Compounds
- 2-(methylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(ethylamino)-1-(1H-indol-3-yl)butan-1-one hydrochloride
Uniqueness
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is unique due to its specific ethylamino substitution, which can influence its chemical properties and biological effects
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-14-9(2)13(16)11-8-15-12-7-5-4-6-10(11)12;/h4-9,14-15H,3H2,1-2H3;1H |
InChIキー |
RAPAXNMAIFQEGK-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)C(=O)C1=CNC2=CC=CC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


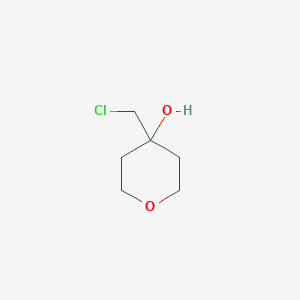
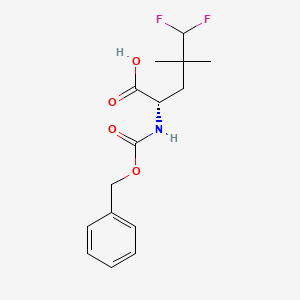
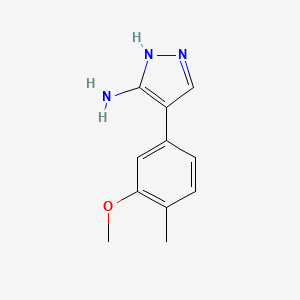
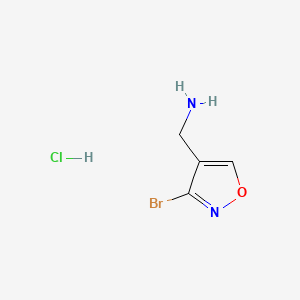
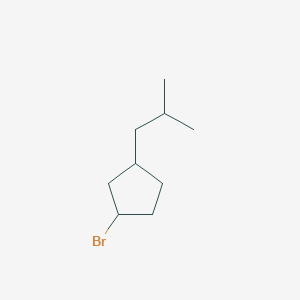
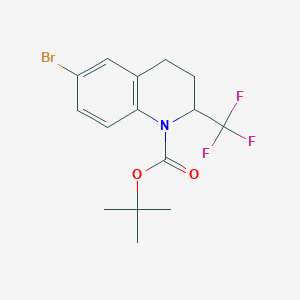
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
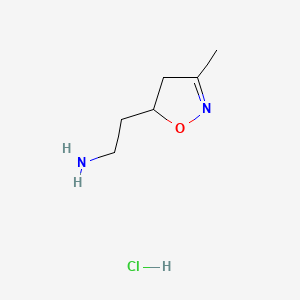
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
